Benzvalene Thermochemical Stability: Quantified Energy Elevation vs. Benzene and Dihydrobenzvalene
Benzvalene exhibits a computed enthalpy of formation (ΔfH°₂₉₈) of 92 ± 2 kcal/mol, which is 37 kcal/mol higher than its partially hydrogenated analog dihydrobenzvalene (55 ± 2 kcal/mol) and approximately 71 kcal/mol above benzene itself (ΔfH°₂₉₈ ≈ 19.8 kcal/mol) [1][2]. This quantitative energy difference arises from the bicyclobutane strain within the benzvalene framework and directly determines its utility in applications requiring controlled energy release.
| Evidence Dimension | Enthalpy of Formation (ΔfH°₂₉₈) |
|---|---|
| Target Compound Data | 92 ± 2 kcal/mol |
| Comparator Or Baseline | Dihydrobenzvalene: 55 ± 2 kcal/mol; Benzene: 19.8 kcal/mol |
| Quantified Difference | 37 kcal/mol higher than dihydrobenzvalene; ~71 kcal/mol higher than benzene |
| Conditions | G2, G2(MP2), and G2(MP2,SVP) ab initio molecular orbital calculations; validated against available experimental thermochemical data |
Why This Matters
Procurement of benzvalene over dihydrobenzvalene or other less-strained analogs is essential when maximum stored potential energy per mole is the critical design parameter for propellant or energy-storage research.
- [1] Wang, H.; Law, C. K. (1997). Thermochemistry of Benzvalene, Dihydrobenzvalene, and Cubane: A High-Level Computational Study. Journal of Physical Chemistry B, 101(17), 3400-3403. View Source
- [2] Active Thermochemical Tables (ATcT) version 1.176. Benzvalene Enthalpy of Formation. View Source
